

Pharmacological Profile of (E/Z)-ZL0420: A Technical Guide

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Compound of Interest

Compound Name: (E/Z)-ZL0420

Cat. No.: B15569212

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(E/Z)-ZL0420 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family member, Bromodomain-containing protein 4 (BRD4). As a member of the BET family, BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. ZL0420 has demonstrated significant therapeutic potential, particularly in the context of inflammation. This document provides a comprehensive overview of its pharmacological properties, mechanism of action, and experimental validation.

Mechanism of Action

ZL0420 functions by competitively binding to the acetyl-lysine (KAc) binding pockets of the two N-terminal bromodomains (BD1 and BD2) of BRD4. This binding action prevents BRD4 from interacting with acetylated histones, thereby inhibiting the recruitment of the transcriptional machinery required for the expression of specific genes.

Docking studies reveal that ZL0420 fits efficiently into the BRD4 BD1 binding pocket. The inhibitor's structure, featuring a substituted aminophenol moiety, a diazene linker, and a dihydroquinolin-2(1H)-one tail, allows for critical interactions with key amino acid residues. Notably, it forms a direct hydrogen bond with Asn140 and an indirect, water-mediated hydrogen bond with Tyr97. Further stability is achieved through a T-shaped π - π interaction with Trp81 and water-mediated interactions with Lys91. These interactions effectively sandwich the inhibitor within the binding pocket, leading to its high binding affinity.

Quantitative Pharmacological Data

The potency and selectivity of ZL0420 have been quantified through various assays. The data highlights its nanomolar affinity for BRD4 bromodomains and its selectivity over other BET family members, such as BRD2.

Table 1: Binding Affinity and Selectivity of ZL0420

Target	IC50 Value	Selectivity vs. BRD2	Assay Method
BRD4 BD1	27 nM	~30-60 fold	TR-FRET

| BRD4 BD2 | 32 nM | ~30-60 fold | TR-FRET |

Table 2: In Vitro Efficacy of ZL0420 in Human Small Airway Epithelial Cells (hSAECs)

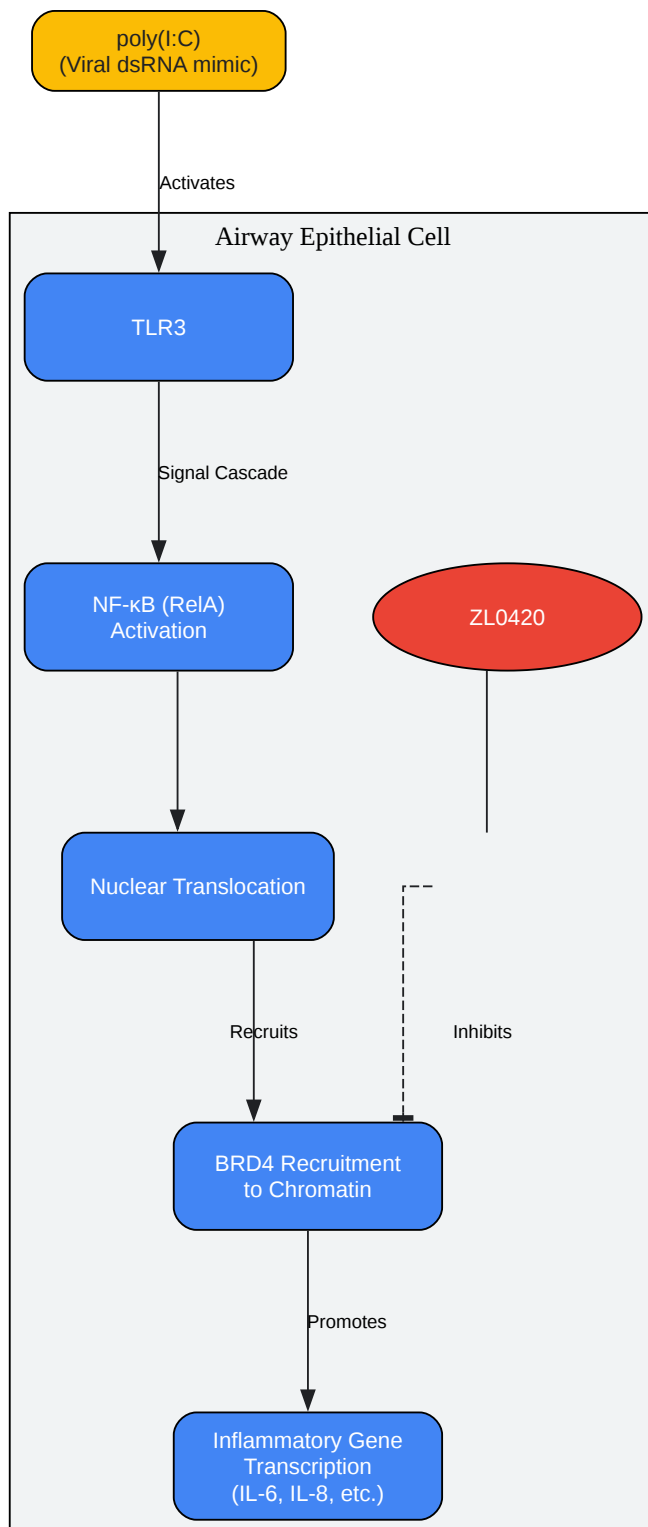
Target Gene	IC50 Value	Experimental Context
ISG54	0.49 - 0.86 μ M	TLR3-dependent innate immune gene program
ISG56	0.49 - 0.86 μ M	TLR3-dependent innate immune gene program
IL-8	0.49 - 0.86 μ M	TLR3-dependent innate immune gene program

| Gro β | 0.49 - 0.86 μ M | TLR3-dependent innate immune gene program |

Modulated Signaling Pathway: TLR3-NF κ B-BRD4 Axis

ZL0420 has been shown to effectively suppress the Toll-like receptor 3 (TLR3)-dependent innate immune response. In the airway epithelium, viral components like polyinosinic:polycytidylic acid (poly(I:C)) activate TLR3, triggering a signaling cascade that leads to the activation of the NF- κ B transcription factor (specifically the RelA subunit). Activated

NF- κ B then recruits BRD4 to the promoters of pro-inflammatory genes, leading to their transcription. ZL0420 disrupts this process by preventing BRD4 from binding to chromatin, thereby blocking the expression of inflammatory genes like IL-6, IL-8, and various interferons.



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Caption: ZL0420 inhibits the TLR3-NFκB-BRD4 inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay This assay is used to determine the binding affinity of inhibitors to bromodomains.

- **Principle:** The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRD4 bromodomain.
- **Protocol:**
 - Recombinant BRD4 bromodomain proteins (BD1 or BD2) are used.
 - A mix of the BRD4 protein, a biotinylated histone H4 peptide, and the inhibitor (ZL0420) at various concentrations is prepared.
 - The mixture is incubated to allow binding to reach equilibrium.
 - Europium-labeled anti-GST antibody (donor) and streptavidin-APC (acceptor) are added.
 - After incubation, the TR-FRET signal is read. A decrease in signal indicates displacement of the histone peptide by the inhibitor.
 - IC50 values are calculated from the dose-response curves.

2. In Vitro hSAEC Gene Expression Assay This cell-based assay evaluates the efficacy of ZL0420 in a biologically relevant system.

- **Cell Culture:** Human small airway epithelial cells (hSAECs) are cultured under standard conditions.
- **Protocol:**
 - hSAECs are pre-treated with varying concentrations of ZL
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